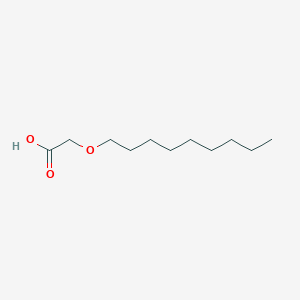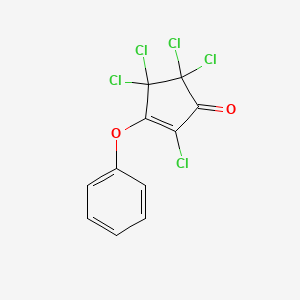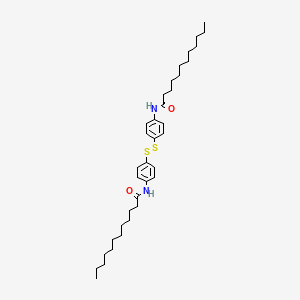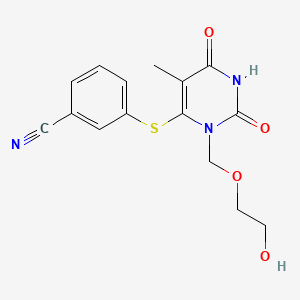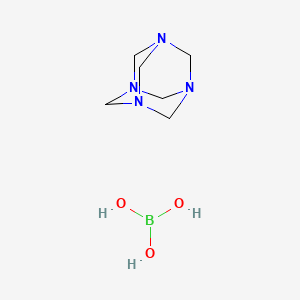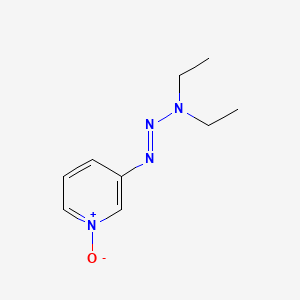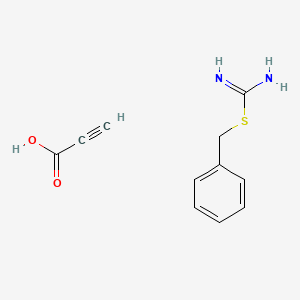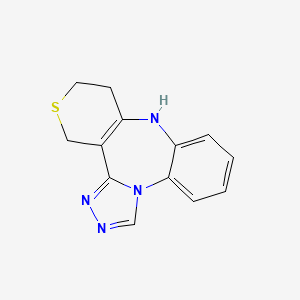
9,10,11,13-Tetrahydrothiopyrano(3,4-c)(1,2,4)triazolo(4,3-a)(1,5)benzodiazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10,11,13-Tetrahydrothiopyrano(3,4-c)(1,2,4)triazolo(4,3-a)(1,5)benzodiazepine is a complex heterocyclic compound that combines multiple functional groups and ring systems. This compound is of significant interest due to its potential pharmacological activities and its unique structural features, which include a thiopyrano ring fused with a triazolo and benzodiazepine moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10,11,13-Tetrahydrothiopyrano(3,4-c)(1,2,4)triazolo(4,3-a)(1,5)benzodiazepine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Thiopyrano Ring: This step involves the cyclization of a suitable diene with a sulfur-containing reagent under acidic or basic conditions.
Introduction of the Triazolo Moiety: This can be achieved by reacting the thiopyrano intermediate with a triazole derivative, often under reflux conditions in the presence of a catalyst.
Fusion with Benzodiazepine: The final step involves the fusion of the triazolo-thiopyrano intermediate with a benzodiazepine precursor, typically through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using high-throughput techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiopyrano ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen atoms in the triazolo ring, potentially leading to the formation of amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives, alkylated or acylated products.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis.
Biology
Biologically, 9,10,11,13-Tetrahydrothiopyrano(3,4-c)(1,2,4)triazolo(4,3-a)(1,5)benzodiazepine has shown potential in various bioassays. It can interact with multiple biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is being explored for its potential therapeutic effects. Its structure suggests it could act on central nervous system receptors, offering possibilities for the treatment of neurological disorders.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 9,10,11,13-Tetrahydrothiopyrano(3,4-c)(1,2,4)triazolo(4,3-a)(1,5)benzodiazepine involves its interaction with molecular targets such as enzymes and receptors. The triazolo and benzodiazepine moieties suggest it could modulate neurotransmitter activity, potentially acting as an agonist or antagonist at specific receptor sites. The thiopyrano ring may also contribute to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triazolobenzodiazepines: Compounds like alprazolam and triazolam share the triazolo-benzodiazepine core but lack the thiopyrano ring.
Thiopyranobenzodiazepines: These compounds have the thiopyrano and benzodiazepine rings but do not include the triazolo moiety.
Uniqueness
The uniqueness of 9,10,11,13-Tetrahydrothiopyrano(3,4-c)(1,2,4)triazolo(4,3-a)(1,5)benzodiazepine lies in its combined structural features, which confer distinct chemical and biological properties
By integrating these diverse elements, this compound stands out as a compound of significant interest for further research and development.
Propriétés
Numéro CAS |
61607-78-1 |
|---|---|
Formule moléculaire |
C13H12N4S |
Poids moléculaire |
256.33 g/mol |
Nom IUPAC |
9-thia-2,4,5,13-tetrazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,5,7(12),14,16-hexaene |
InChI |
InChI=1S/C13H12N4S/c1-2-4-12-11(3-1)15-10-5-6-18-7-9(10)13-16-14-8-17(12)13/h1-4,8,15H,5-7H2 |
Clé InChI |
BCXWQDAMPBYTRZ-UHFFFAOYSA-N |
SMILES canonique |
C1CSCC2=C1NC3=CC=CC=C3N4C2=NN=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


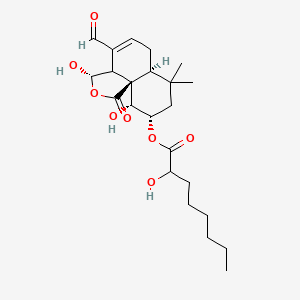
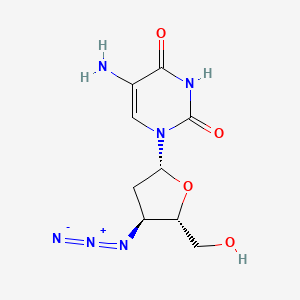

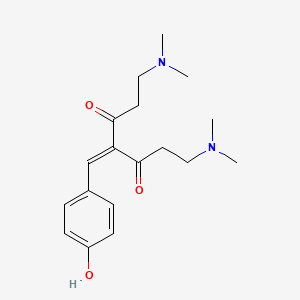
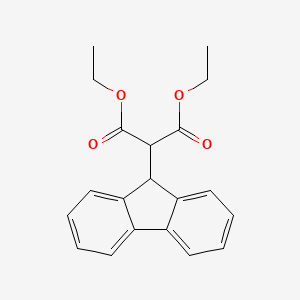
![8-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)-3-ethyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B12788688.png)
